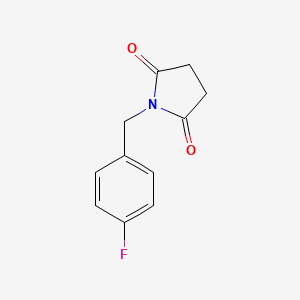

1-(4-Fluorobenzyl)pyrrolidine-2,5-dione

Description

Significance of the Pyrrolidine-2,5-dione Scaffold in Drug Discovery

The pyrrolidine-2,5-dione nucleus is a versatile scaffold in medicinal chemistry, primarily due to its ability to form various interactions with biological targets. beilstein-journals.orgnih.gov Its structure is present in a range of compounds exhibiting diverse biological activities, including anticonvulsant, anti-inflammatory, analgesic, antipsychotic, antimicrobial, and anticancer properties. mdpi.comacs.org The imide group of the succinimide (B58015) ring can facilitate the crossing of biological membranes, a desirable property for drug candidates. nih.gov

One of the most notable applications of the pyrrolidine-2,5-dione scaffold is in the development of anticonvulsant drugs. nih.gov The well-known anti-epileptic drug ethosuximide, which contains the succinimide ring, is a primary example of the therapeutic potential of this chemical class. nih.gov Researchers have extensively explored modifications of the pyrrolidine-2,5-dione structure to develop new anticonvulsant agents with improved efficacy and safety profiles. mdpi.comnih.gov These modifications often involve the introduction of various substituents at the nitrogen atom and at the 3-position of the pyrrolidine-2,5-dione ring.

The structure-activity relationship (SAR) studies of these derivatives have revealed that the nature of the substituent on the imide nitrogen atom significantly influences the anticonvulsant activity. beilstein-journals.org Aromatic and alkyl substituents have been shown to be crucial for this biological effect.

Overview of 1-(4-Fluorobenzyl)pyrrolidine-2,5-dione Research Context

This compound, also known as N-(4-fluorobenzyl)succinimide, falls within the class of N-substituted pyrrolidine-2,5-diones. The presence of a 4-fluorobenzyl group attached to the nitrogen atom of the succinimide ring is a key structural feature. The introduction of a fluorine atom into a drug candidate can modulate its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins, which can, in turn, enhance its pharmacological profile.

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its chemical structure suggests a strong potential for anticonvulsant activity, drawing parallels from the extensive research on N-benzyl-pyrrolidine-2,5-dione derivatives. mdpi.comacs.org The exploration of such derivatives is a common strategy in medicinal chemistry to identify new drug candidates with improved properties.

Detailed Research Findings

Although direct experimental data for this compound is limited, we can infer its likely synthesis and potential biological activities based on research conducted on analogous compounds.

Synthesis of N-Substituted Pyrrolidine-2,5-diones

The synthesis of N-substituted succinimides is a well-established chemical transformation. A common and straightforward method involves the condensation of a primary amine with succinic anhydride (B1165640) or a substituted succinic anhydride. nih.gov In the case of this compound, the likely synthetic route would involve the reaction of 4-fluorobenzylamine (B26447) with succinic anhydride. This reaction is typically carried out by heating the two reactants, sometimes in a solvent like glacial acetic acid, to facilitate the cyclization and formation of the imide ring. nih.govresearchgate.net

A related compound, 2-(2,5-Dioxopyrrolidin-1-yl)-N-(4-fluorobenzyl)-2-phenylacetamide, was synthesized with a reported yield of 65.7% and a melting point of 146.3–147.7 °C, providing evidence for the feasibility of incorporating the 4-fluorobenzyl moiety onto a succinimide-containing structure. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀FNO₂ |

| Molecular Weight | 207.20 g/mol |

| CAS Number | 86386-65-4 |

| IUPAC Name | 1-[(4-fluorophenyl)methyl]pyrrolidine-2,5-dione |

| Synonyms | N-(4-fluorobenzyl)succinimide |

Data sourced from PubChem CID 22510340. nih.gov

Potential Biological Activities

Given the extensive research on the anticonvulsant properties of N-substituted succinimides, it is highly probable that this compound would be investigated for similar activity. mdpi.comacs.org Preclinical evaluation of such compounds typically involves screening in animal models of epilepsy, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. nih.govnih.gov

The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures. The activity of a compound in these tests can indicate its potential therapeutic application for different types of epilepsy. nih.gov For instance, studies on various N-substituted spirosuccinimides have demonstrated their efficacy in both MES and scPTZ screens. beilstein-journals.org Furthermore, research on N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamides has highlighted their favorable anticonvulsant and safety profiles. mdpi.com

The fluorine substituent on the benzyl (B1604629) ring of this compound is of particular interest. The introduction of fluorine can enhance metabolic stability and cell permeability, potentially leading to improved bioavailability and efficacy compared to its non-fluorinated counterpart, 1-benzylpyrrolidine-2,5-dione. acs.org

Beyond anticonvulsant activity, the pyrrolidine-2,5-dione scaffold has been explored for other therapeutic targets. For example, certain derivatives have been investigated as inhibitors of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), which is a target in cancer therapy, and as modulators of the N-formyl peptide receptor like-1 (FPRL-1).

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c12-9-3-1-8(2-4-9)7-13-10(14)5-6-11(13)15/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLXBKCBVKMPAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626392 | |

| Record name | 1-[(4-Fluorophenyl)methyl]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86386-65-4 | |

| Record name | 1-[(4-Fluorophenyl)methyl]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Fluorobenzyl Pyrrolidine 2,5 Dione and Its Analogues

General Synthetic Strategies for Pyrrolidine-2,5-dione Core

The formation of the five-membered succinimide (B58015) ring is central to the synthesis of these compounds. Several robust methods have been established for this purpose.

Michael addition is a versatile carbon-carbon bond-forming reaction that can be adapted to synthesize the pyrrolidine-2,5-dione skeleton. This typically involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of substituted succinimides, the Michael acceptor is often a maleimide (B117702) derivative.

Organocatalytic asymmetric Michael addition represents a powerful approach for creating chiral C-C bonds. In one example, the Michael addition of an aldehyde to an N-substituted maleimide, catalyzed by a chiral secondary amine, can produce highly functionalized and stereochemically rich pyrrolidine-2,5-dione derivatives. The reaction proceeds through an enamine intermediate, which attacks the maleimide. This strategy has been successfully used to synthesize compounds with multiple stereocenters with high diastereoselectivity and enantioselectivity.

Another variation is the aza-Michael reaction, where a nitrogen nucleophile adds to the activated alkene. Intramolecular aza-Michael additions are particularly useful for ring formation. While often used for synthesizing pyrrolidines, this strategy can be applied to precursors that lead to the dione (B5365651) structure. For instance, a suitably substituted amine can undergo cyclization onto an α,β-unsaturated ester or amide moiety to form the five-membered ring.

The most direct and widely employed method for synthesizing N-substituted pyrrolidine-2,5-diones is the condensation reaction between succinic anhydride (B1165640) and a primary amine. This reaction is straightforward and generally high-yielding. The process involves a two-step sequence:

Ring-Opening: The primary amine acts as a nucleophile, attacking one of the carbonyl carbons of succinic anhydride. This opens the anhydride ring to form an intermediate succinamic acid.

Cyclization (Dehydration): The resulting amic acid is then heated, often in a high-boiling solvent like acetic acid or via thermal dehydration, to induce an intramolecular cyclization. This step eliminates a molecule of water to form the stable five-membered imide ring.

This method is the most common industrial and laboratory route for preparing 1-(4-fluorobenzyl)pyrrolidine-2,5-dione, where 4-fluorobenzylamine (B26447) is the primary amine component. nih.gov The reaction conditions can often be tuned, with some syntheses proceeding in a one-pot manner by heating the reactants together. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product |

| Succinic Anhydride | Primary Amine (R-NH₂) | Heat (e.g., 180°C), often neat or in a solvent like acetic acid | N-Substituted Pyrrolidine-2,5-dione |

| 2-Substituted Succinic Acid | Amino Acid | Heat (e.g., 180°C) for 1 hour | 3-Substituted Pyrrolidine-2,5-dione Derivative |

This table illustrates the general conditions for the synthesis of pyrrolidine-2,5-diones from succinic acid derivatives and amines. nih.gov

Beyond the classical succinic anhydride route, other ring-closing strategies are available for constructing the pyrrolidine (B122466) ring. Reductive amination of 1,4-dicarbonyl compounds, such as 2,5-hexanedione, with primary amines provides a pathway to N-substituted pyrrolidines. organic-chemistry.org To achieve the pyrrolidine-2,5-dione structure, the starting material would need to be a succinyl derivative.

A notable, though less direct, method is the ring contraction of larger heterocyclic systems. For example, Spino and coworkers have reported the thermal or photochemical ring contraction of piperidine-2,6-dione (glutarimide) derivatives to form pyrrolidines. This reaction proceeds via an isocyanate-like intermediate and has been shown to be stereospecific, preserving the stereochemistry of substituents at other positions on the ring.

N-Hydroxysuccinimide (NHS) is a derivative of pyrrolidine-2,5-dione where a hydroxyl group is attached to the nitrogen atom. nih.govresearchgate.net Rather than being a precursor for building the heterocyclic core from acyclic components, NHS is a pre-formed pyrrolidine-2,5-dione. Its primary use is in peptide synthesis and bioconjugation chemistry as an activating agent for carboxylic acids. The hydroxyl group makes the succinimidyl ester an excellent leaving group, facilitating the reaction of the activated acid with a primary amine to form a stable amide bond. While not a precursor in the traditional sense, its chemistry is integral to the functionalization of molecules with succinimide-related structures.

Specific Approaches for N-Benzyl and N-Fluorobenzyl Substitution

Introducing the N-(4-fluorobenzyl) group onto the pyrrolidine-2,5-dione core can be achieved through two primary strategies.

The most direct synthesis involves the condensation of succinic anhydride with 4-fluorobenzylamine, as described in section 2.1.2. This one-step reaction is highly efficient for creating the target molecule, this compound. nih.gov

An alternative approach is the N-alkylation of succinimide (the parent pyrrolidine-2,5-dione) with a benzyl (B1604629) halide. This is a classic Sₙ2 reaction where the succinimide anion acts as the nucleophile. nih.gov

Deprotonation: Succinimide is first treated with a base (e.g., potassium carbonate, potassium hydroxide, sodium hydride) to deprotonate the nitrogen, forming the succinimidyl anion. nih.gov

Nucleophilic Substitution: The anion then attacks the electrophilic benzylic carbon of a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl bromide or chloride), displacing the halide and forming the N-C bond.

This method is highly versatile and can be performed under various conditions, including solvent-free mechanochemical ball milling or using phase-transfer catalysts to improve efficiency.

| Imide | Alkylating Agent | Base | Conditions | Product |

| Succinimide | 4-Fluorobenzyl Bromide | K₂CO₃ | DMF, 20-70°C | This compound |

| Phthalimide | Benzyl Bromide | K₂CO₃ | Ball Milling (solvent-free) | N-Benzylphthalimide |

This table summarizes typical conditions for the N-alkylation of imides to produce N-benzyl derivatives. nih.gov

Stereoselective Synthesis of Pyrrolidine-2,5-dione Derivatives

Creating chiral pyrrolidine-2,5-dione derivatives is of great interest for pharmaceutical applications. This requires synthetic methods that can control the stereochemistry at one or more positions on the ring.

A powerful method for the stereoselective synthesis of highly substituted pyrrolidines is the 1,3-dipolar cycloaddition reaction. nih.gov This can involve the reaction of an azomethine ylide with a dipolarophile, such as an N-substituted maleimide. By using a chiral nitrone or a chiral auxiliary on the maleimide, the cycloaddition can proceed with high diastereo- and enantioselectivity, affording spiro-fused heterocyclic systems. nih.gov For example, the reaction between a chiral nitrone and N-substituted maleimides has been shown to produce enantiopure spiro-fused pyrrolidine-2,5-diones with good yields. nih.gov

Another strategy involves the diastereoselective 1,3-dipolar cycloaddition between N-tert-butanesulfinylazadienes and azomethine ylides, which can yield densely substituted pyrrolidines with high levels of stereocontrol. Although this method produces a pyrrolidine, the principles can be adapted to precursors that can be oxidized to the dione.

Asymmetric Michael additions, as mentioned in section 2.1.1, also provide a key route to chiral succinimides. The use of chiral organocatalysts can direct the addition of nucleophiles to maleimides to produce products with high enantiomeric excess.

| Dipole / Nucleophile | Dipolarophile / Acceptor | Catalyst / Conditions | Stereochemical Outcome |

| Chiral Nitrone | N-Substituted Maleimide | Thermal | High enantio- and diastereoselectivity |

| Azomethine Ylide | N-tert-Butanesulfinylazadiene | Ag₂CO₃ | High regio- and diastereoselectivity |

| Aldehyde (as enamine) | N-Phenylmaleimide | Chiral Proline Derivative | High diastereomeric and enantiomeric excess |

This table outlines several stereoselective methods for synthesizing chiral pyrrolidine and pyrrolidine-2,5-dione derivatives. nih.gov

Advanced Synthetic Protocols

Advanced synthetic strategies offer significant advantages over classical methods, including reduced reaction times, increased yields, and improved safety profiles. The application of microwave irradiation and visible light photocatalysis has emerged as powerful tools in the synthesis of heterocyclic compounds like pyrrolidine-2,5-diones. nih.gov

Microwave-assisted organic synthesis (MAOS) has been established as a valuable technique for accelerating a wide range of chemical transformations. nih.gov The use of microwave irradiation can lead to dramatic reductions in reaction times, from hours to minutes, along with higher yields and purer products. mdpi.com This technology has been successfully applied to the synthesis of various N-substituted cyclic imides and related heterocyclic structures. mdpi.com

While a specific protocol for the microwave-assisted synthesis of this compound is not extensively detailed in the literature, the synthesis of analogous compounds provides a strong basis for its preparation. A general and efficient method involves the condensation of a primary amine, in this case, 4-fluorobenzylamine, with succinic anhydride.

One relevant example is the microwave-assisted one-pot synthesis of N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), a prosthetic group used in positron emission tomography (PET). nih.gov This multi-step synthesis, which includes the formation of a succinimide ring, is significantly accelerated by microwave heating, demonstrating the feasibility of this technology for related fluorinated compounds. nih.govnih.gov

Another pertinent study details the microwave-assisted synthesis of a library of 1,4-benzodiazepine-2,5-diones, highlighting the utility of this method in generating diverse heterocyclic scaffolds. nih.gov Furthermore, the synthesis of various N-substituted cyclic imides has been achieved in very high yields by the condensation of different diacids and amines under microwave irradiation. hilarispublisher.com

The table below summarizes representative examples of microwave-assisted synthesis of N-substituted imides and related compounds, showcasing the typical reaction conditions and outcomes.

| Starting Materials | Product | Catalyst/Reagents | Solvent | Microwave Conditions | Reaction Time | Yield |

| 4-Nitro-o-phenylenediamine, Iminoester hydrochloride | Substituted benzimidazole (B57391) derivatives | - | - | - | - | Good |

| 3,4-Diaminobenzophenone, Phenylacetic acid iminoester HCl | Benzimidazoles containing mebendazole (B1676124) nucleus | - | - | - | Short | Good |

| N-phenyl-o-phenylenediamine, Benzaldehyde | 1,2-Disubstituted benzimidazoles | Er(OTf)₃ | Solvent-free | 60 °C | 10 min | High |

| 5-bromo-2,2'-bithiophene, Ethynyltrimethylsilane | Alkynyl derivative | - | - | - | - | Excellent |

| 1-nitro-2-nitrosobenzene, 3,5-bis(trifluoromethyl)aniline | Azo derivative | Acetic acid | - | - | 20 min | 94% |

This table presents data from the synthesis of various heterocyclic compounds to illustrate the general conditions and efficacy of microwave-assisted synthesis.

Visible light photoredox catalysis has recently emerged as a powerful and sustainable strategy for the construction of complex organic molecules. This methodology utilizes the energy of visible light to initiate chemical reactions, often under mild conditions and with high selectivity. The synthesis of pyrrolidinone derivatives and other nitrogen-containing heterocycles has been a fertile ground for the application of this green chemical approach. rsc.orgresearchgate.net

While a specific visible light-promoted synthesis of this compound has not been explicitly reported, the synthesis of analogous pyrrolidinone derivatives through intramolecular radical cyclization reactions under metal-free photoredox catalysis has been demonstrated. researchgate.net These reactions often employ organic dyes, such as Rose Bengal, as photocatalysts and are irradiated with blue LEDs. rsc.orgresearchgate.net

A notable example involves the synthesis of pyrrolidinone derivatives in a mixture of acetonitrile (B52724) and water, which resulted in good yields. researchgate.net The key features of these protocols include their synthetic efficiency, environmentally friendly reaction profiles, and the straightforward isolation of the desired products. rsc.orgresearchgate.net

Furthermore, visible light has been utilized for the coupling of aryl halides with substituted pyrroles using a photocatalyst under blue LED irradiation. beilstein-journals.org This demonstrates the potential for forming C-N bonds, a key step in the synthesis of N-substituted succinimides. Another relevant study reports the sulfonamidation of pyrroles using acridinium (B8443388) salts as photocatalysts in the presence of oxygen. beilstein-journals.org

The following table provides examples of visible light-promoted synthesis of heterocyclic compounds, illustrating the reaction conditions and the versatility of this approach.

| Starting Materials | Product | Photocatalyst | Solvent | Light Source | Reaction Time | Yield |

| Aryl halides, Substituted pyrroles | Coupled aryl-pyrroles | PDI | DMSO | Blue LED | - | - |

| Pyrroles, Sulfonamides | Sulfonamidated pyrroles | Acridinium salts | - | - | - | - |

| 2H-Azirines, Maleimides | 4,6a-Dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones | Organic photocatalyst | - | Visible light | - | Good |

| o-Alkenyl amide derivatives, Perfluoroalkyl iodides | Perfluoroalkyl-substituted iminoisobenzofurans | None (EDA complex) | Acetonitrile | 420-430 nm LED | 12 h | up to 81% |

This table showcases data from various visible light-promoted syntheses to highlight the general principles and applicability of this methodology.

Pharmacological Profile and Biological Activities

Anticonvulsant Activity Studies

The pyrrolidine-2,5-dione ring is a central component of the established antiepileptic drug ethosuximide, which underscores the potential of this chemical family in the management of seizures. nih.gov Research has consistently shown that derivatives of pyrrolidine-2,5-dione exhibit significant anticonvulsant effects in various preclinical models of epilepsy. mdpi.com

Preclinical evaluation of anticonvulsant candidates typically involves a battery of standardized animal models to assess their efficacy against different seizure types. The maximal electroshock (MES) test is a model for generalized tonic-clonic seizures, the subcutaneous pentylenetetrazole (scPTZ) test is a model for absence seizures, and the 6 Hz psychomotor seizure model is used to identify compounds effective against therapy-resistant partial seizures. mdpi.comnih.gov

Numerous studies have demonstrated that hybrid molecules incorporating the pyrrolidine-2,5-dione scaffold are active in all three of these critical seizure models. nih.govmdpi.com For instance, a series of (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides showed broad-spectrum activity in both the MES and 6 Hz seizure models in mice. mdpi.com In one study, the lead compound from this series demonstrated a median effective dose (ED₅₀) of 45.6 mg/kg in the MES test and 39.5 mg/kg in the 6 Hz (32 mA) test. nih.govmdpi.com

Another study on 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives found that several compounds were active in the MES, 6 Hz, and scPTZ tests. nih.gov The most promising compound in this series, a hydrochloride salt, exhibited an ED₅₀ of 62.14 mg/kg in the MES test and 75.59 mg/kg in the 6 Hz test. nih.gov Furthermore, some derivatives showed efficacy in the scPTZ model, indicating potential against absence seizures. nih.gov

The data from these studies on analogous compounds suggest that 1-(4-Fluorobenzyl)pyrrolidine-2,5-dione would likely exhibit activity in these predictive models.

Table 1: Anticonvulsant Activity of Selected Pyrrolidine-2,5-dione Derivatives in Preclinical Models

| Compound Type | MES Model | scPTZ Model | 6 Hz Model | Reference |

|---|---|---|---|---|

| (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides | ED₅₀ = 45.6 mg/kg | Active | ED₅₀ = 39.5 mg/kg | nih.govmdpi.com |

| 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-diones | ED₅₀ = 62.14 mg/kg | Active | ED₅₀ = 75.59 mg/kg | nih.gov |

| 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione-acetamides | ED₅₀ = 68.30 mg/kg | Active (50% protection at 100 mg/kg) | ED₅₀ = 28.20 mg/kg | mdpi.com |

This table is interactive. You can sort the data by clicking on the column headers.

Structure-activity relationship (SAR) studies have been pivotal in optimizing the anticonvulsant properties of pyrrolidine-2,5-dione derivatives. The nature and position of substituents on both the N-benzyl ring and the succinimide (B58015) core significantly influence the anticonvulsant profile.

Research has indicated that the introduction of an acetamide (B32628) moiety can broaden the spectrum of anticonvulsant activity to include both MES and scPTZ models. nih.gov In a series of 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives, a compound bearing a 4-fluorophenylpiperazin-1-yl group was identified as being highly potent, particularly in the MES and 6 Hz tests. mdpi.com This highlights the potential significance of the fluorine atom, which is present in this compound. The presence of electron-withdrawing groups on the phenyl substituent at position 3 of the pyrrolidine-2,5-dione ring has also been associated with notable anticonvulsant activity. mdpi.com

Furthermore, the creation of hybrid molecules by merging structural features of known antiepileptic drugs like ethosuximide, levetiracetam (B1674943), and lacosamide (B1674222) has led to compounds with a wider spectrum of efficacy than the individual drugs. nih.govmdpi.com The N-benzyl group is a key component in some of these successful hybrid structures. nih.gov

Anti-inflammatory Activity Investigations

The pyrrolidine-2,5-dione scaffold has also been investigated for its anti-inflammatory potential. The mechanisms underlying this activity are often linked to the inhibition of key enzymes in the inflammatory cascade.

Cyclooxygenase (COX) and lipoxygenase (LOX) are critical enzymes in the metabolism of arachidonic acid to produce pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes, respectively. nih.gov Dual inhibitors of COX and 5-LOX are considered promising anti-inflammatory agents. nih.gov

Studies on various pyrrolidine-2,5-dione derivatives have demonstrated their ability to inhibit these enzymes. For example, one derivative with a ketoester moiety showed significant in vitro inhibition of COX-2 (78.08%) and 5-LOX (71.66%) at a concentration of 1000 μg/mL. researchgate.netlatamjpharm.org Other synthesized derivatives have also shown potent dual inhibition of COX-2 and 5-LOX, with some compounds exhibiting IC₅₀ values in the micromolar range. researchgate.net

In addition to enzyme inhibition, the anti-inflammatory activity of compounds can be assessed through assays like the inhibition of albumin denaturation and anti-protease activity. For instance, some novel benzenesulfonamide (B165840) derivatives have been shown to significantly inhibit heat-induced hemolysis of red blood cell membranes, indicating membrane-stabilizing activity which is relevant to anti-inflammatory effects. mdpi.com

Table 2: In Vitro Anti-inflammatory Activity of Selected Pyrrolidine-2,5-dione and Related Derivatives

| Compound Type | COX-1 Inhibition | COX-2 Inhibition | 5-LOX Inhibition | Reference |

|---|---|---|---|---|

| Pyrrolidine-2,5-dione with ketoester | Not specified | 78.08% at 1000 μg/mL | 71.66% at 1000 μg/mL | researchgate.netlatamjpharm.org |

| N-Hydroxyurea derivatives | Good COX-2/COX-1 selectivity | IC₅₀ in µM range | IC₅₀ in µM range | mdpi.com |

This table is interactive. You can sort the data by clicking on the column headers.

The carrageenan-induced paw edema model in rats is a standard and widely used assay for evaluating the in vivo anti-inflammatory activity of new chemical entities. mdpi.comnih.gov This model mimics the acute inflammatory response. mdpi.com

A pyrrolidine-2,5-dione derivative with a ketoester moiety demonstrated a 54.77% inhibition of paw edema at its highest tested dose in this model. researchgate.net Furthermore, a potent anticonvulsant from another study also exhibited distinct anti-inflammatory activity in the carrageenan-induced inflammation model. mdpi.com This suggests a potential dual anticonvulsant and anti-inflammatory role for some of these compounds. The anti-inflammatory effect in this model is often attributed to the inhibition of pro-inflammatory mediators. mdpi.com

Given these findings, it is plausible that this compound could also demonstrate anti-inflammatory properties in this in vivo model.

Anticancer Activity Research

The pyrrolidine-2,5-dione and the related piperazine-2,5-dione scaffolds have emerged as frameworks for the design of novel anticancer agents. nih.govmdpi.com Research has shown that derivatives of these cores can induce apoptosis and inhibit cell proliferation in various cancer cell lines. mdpi.comnih.gov

For example, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their anticancer activity against human A549 pulmonary epithelial cells. mdpi.com The incorporation of certain heterocyclic rings into the molecular structure was found to significantly enhance the anticancer activity. mdpi.com

In another study, novel 3,6-diunsaturated 2,5-diketopiperazine derivatives were designed and showed moderate to good anticancer capacities, with IC₅₀ values in the low micromolar range against A549 and HeLa cell lines. mdpi.com One of the lead compounds from this series was found to induce apoptosis and block cell cycle progression. mdpi.com The lipophilicity of these compounds, which can be influenced by N-alkylation, has been suggested to be beneficial for their anticancer properties. nih.gov

While direct studies are lacking for this compound, the consistent anticancer activity observed in its structural analogs suggests that it could be a candidate for similar investigations.

Cytotoxic Effects on Cancer Cell Lines (MCF7, HT29, K562, HeLa)

No specific studies detailing the cytotoxic effects of this compound on the human cancer cell lines MCF7 (breast adenocarcinoma), HT29 (colorectal adenocarcinoma), K562 (myelogenous leukemia), or HeLa (cervical cancer) were identified.

Research on other, structurally different, succinimide derivatives has shown cytotoxic activity against some of these cell lines. For instance, certain N-pyridinyl and N-quinolinyl substituted succinimides have demonstrated antitumor activity in leukemia cells (such as K562), and other complex dicarboximide derivatives have been tested on HeLa cells. nih.gov Similarly, various other classes of compounds have been evaluated against MCF7 and HCT-116 (a colon cancer cell line similar to HT29). nih.gov However, this data cannot be extrapolated to this compound.

Antiproliferative Mechanisms

There is no available information in the reviewed literature describing the specific antiproliferative mechanisms of this compound. Studies on other dicarboximide derivatives suggest mechanisms such as the induction of apoptosis through the activation of caspases (like caspase 3/7) and the involvement of mitogen-activated protein kinases (MAPKs). nih.gov Without experimental data, the mechanism for the title compound remains unknown.

In Vivo Tumor Regression Studies (Xenograft Models)

A search of scientific literature yielded no in vivo tumor regression studies, including xenograft models, for this compound.

Antimicrobial Efficacy Assessments

No specific data was found on the antimicrobial efficacy of this compound.

There are no published results from antibacterial assays of this compound against specific Gram-negative or Gram-positive bacterial strains. The broader class of succinimide derivatives is known to possess antimicrobial properties, but specific activity profiles are highly dependent on the full molecular structure. nih.gov The introduction of fluorine into therapeutic molecules can enhance metabolic stability and biological activity, a principle explored in compounds like fluorobenzoylthiosemicarbazides, but this has not been specifically documented for N-(4-fluorobenzyl)succinimide. nih.gov

No studies were found that evaluated the antifungal activity of this compound against Candida albicans or Aspergillus niger. While other novel succinimide derivatives have been assessed for antifungal properties, no data is available for this specific compound. researchgate.net

Other Therapeutic Potentials

The versatility of the pyrrolidine-2,5-dione scaffold has led to its exploration as an inhibitor for a variety of enzymatic targets, indicating a broad therapeutic potential beyond analgesia.

Carbonic anhydrases are a family of metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. A recent review has highlighted the role of the pyrrolidine (B122466) core in compounds with carbonic anhydrase inhibitory activity. nih.gov While this review does not specify the activity of this compound, the inclusion of the pyrrolidine scaffold in known carbonic anhydrase inhibitors suggests that this class of compounds is a promising area for further investigation.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a crucial enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and has emerged as a significant target in cancer immunotherapy. The inhibition of IDO1 can restore anti-tumor immune responses. google.com Patent literature has described a series of pyrrolidine-2,5-dione derivatives as potent inhibitors of IDO1. google.comgoogle.com These patents cover compounds with the core pyrrolidine-2,5-dione structure, indicating that this scaffold is a viable starting point for the design of novel IDO1 inhibitors for therapeutic use, particularly in oncology. google.com

Dihydrofolate reductase (DHFR) is an essential enzyme for the synthesis of nucleic acids and amino acids, making it a well-established target for antimicrobial and anticancer therapies. The pyrrolidine scaffold has been incorporated into various molecules designed as enzyme inhibitors. While there is no direct evidence of this compound acting as a DHFR inhibitor, the broad utility of the pyrrolidine ring in medicinal chemistry suggests its potential for such applications warrants further study.

Tyrosyl-tRNA synthetase is a critical enzyme in protein synthesis, and its inhibition is a target for the development of new antimicrobial agents. Research into pyrrolidine-2,5-dione derivatives has shown their potential as enzyme inhibitors. For example, a study on hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives identified them as new potent inhibitors of tyrosinase, a different enzyme involved in melanin (B1238610) production. rsc.org One compound, HMP, demonstrated competitive inhibition of mushroom tyrosinase with an IC₅₀ value of 2.23 ± 0.44 μM. rsc.org Although tyrosinase is distinct from tyrosyl-tRNA synthetase, this finding underscores the capacity of the pyrrolidine-2,5-dione scaffold to serve as a platform for developing inhibitors against various enzymes.

Antidiabetic Activity (α-Amylase Inhibition)

The potential of this compound as an antidiabetic agent, specifically through the inhibition of the α-amylase enzyme, has not been directly reported in scientific literature to date. However, the foundational pyrrolidine-2,5-dione (succinimide) structure is a recognized pharmacophore in the design of α-amylase inhibitors. α-Amylase is a key enzyme in the digestive system that breaks down complex carbohydrates into simpler sugars, and its inhibition is a therapeutic strategy to control post-meal blood glucose spikes in diabetic patients.

Research into various succinimide derivatives has demonstrated their potential as α-amylase inhibitors. A study on a series of synthesized succinimide derivatives, which did not include the specific 4-fluorobenzyl substitution, identified compounds with significant inhibitory activity against α-amylase. For instance, certain derivatives exhibited IC₅₀ values—the concentration of an inhibitor where the response is reduced by half—that indicate potent inhibition. One of the most active compounds in this study, MSJ10, showed an IC₅₀ value of 16.62 µM against α-amylase. nih.gov Another compound, MSJ9, also displayed notable activity with an IC₅₀ of 27.24 µM. nih.gov For comparison, the standard antidiabetic drug acarbose (B1664774) had an IC₅₀ value of 3.86 µM in the same study. nih.gov

These findings suggest that the succinimide ring system is a viable scaffold for developing α-amylase inhibitors. The biological activity of these derivatives is often influenced by the nature of the substituent on the nitrogen atom. While no specific data is available for the 4-fluorobenzyl group in this context, its electron-withdrawing nature due to the fluorine atom could influence the electronic properties of the molecule and, consequently, its binding affinity to the active site of the α-amylase enzyme. Further research is warranted to specifically evaluate the α-amylase inhibitory potential of this compound and to understand the structure-activity relationship of the N-benzyl substituent on the succinimide core.

Table 1: α-Amylase Inhibitory Activity of Selected Succinimide Derivatives

| Compound | IC₅₀ (µM) |

| MSJ10 | 16.62 |

| MSJ9 | 27.24 |

| Acarbose (Standard) | 3.86 |

This table presents data for related succinimide compounds to illustrate the potential of the chemical class, as no direct data for this compound is available.

Antiviral Activity

There is currently no specific scientific literature detailing the antiviral activity of this compound. However, the broader chemical class of pyrrolidine-2,5-diones has been recognized for its potential in antiviral drug discovery. acs.org The pyrrolidine-2,4-dione (B1332186) moiety, a structurally related scaffold, is found in numerous natural products that exhibit a wide range of biological activities, including antiviral properties. tdl.org

The general applicability of the pyrrolidine-2,5-dione core in medicinal chemistry suggests its potential as a scaffold for the development of novel antiviral agents. The versatility of this chemical structure allows for various substitutions, which can be tailored to interact with specific viral targets. For instance, derivatives of other five-membered heterocyclic rings are known to possess a broad spectrum of antiviral activities.

While direct evidence is lacking for this compound, the established biological activities of the succinimide family of compounds suggest that it could be a candidate for future antiviral screening programs. Such studies would be necessary to determine if the 4-fluorobenzyl substitution confers any specific antiviral properties and to identify the potential viral targets.

Neurological Effects (Beyond Anticonvulsant)

While the primary neurological application of many pyrrolidine-2,5-dione derivatives has been in the management of seizures, emerging research suggests that this class of compounds may elicit other neurological effects. For this compound specifically, there is a lack of direct studies on neurological effects beyond anticonvulsant activity. However, research on closely related analogs provides some insights.

A study on a series of N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamides, which share the N-benzyl-pyrrolidine-2,5-dione core with the compound of interest, revealed interesting pharmacological profiles. One of the enantiomers, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, also known as (R)-AS-1, was found to have a moderate but significant stimulating impact on spontaneous locomotor activity in mice at higher doses (60 and 90 mg/kg). acs.org This stimulating effect is in contrast to the sedative effects often associated with many standard antiepileptic drugs. acs.org Such a profile could be beneficial in clinical settings where sedation negatively impacts a patient's quality of life. acs.org

Furthermore, the pyrrolidine-2,5-dione scaffold is considered a key fragment in compounds with a range of central nervous system activities, including antipsychotic and antidepressant effects. acs.org The structural similarity of this compound to compounds with known antinociceptive (pain-relieving) properties also suggests a potential role in pain management. For instance, some hybrid anticonvulsants based on the pyrrolidine-2,5-dione frame have demonstrated activity in animal models of persistent pain.

The presence of the 4-fluorobenzyl group could modulate the affinity and selectivity of the compound for various receptors and ion channels in the brain, potentially leading to a unique neurological profile. Future neuropharmacological screening of this compound is necessary to fully elucidate its effects on mood, anxiety, cognition, and pain perception, beyond its established anticonvulsant potential.

Mechanism of Action Studies

Molecular Target Identification

The specific molecular targets of 1-(4-fluorobenzyl)pyrrolidine-2,5-dione are not extensively documented in publicly available research. However, based on the activities of structurally related compounds, several potential targets have been investigated for the broader class of N-substituted pyrrolidine-2,5-diones.

Ion Channel Modulation (Neuronal Voltage-Sensitive Sodium Channels, L-Type Calcium Channels)

Enzyme Inhibition Specificity (e.g., COX-2 Selectivity)

The inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, is a mechanism associated with the anti-inflammatory effects of some non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com Certain pyrrolidine-2,5-dione derivatives have been explored as potential COX inhibitors. lookchem.com For instance, some sulfonamide derivatives of pyrrolidine-2,5-dione have shown preferential affinity for COX-2. lookchem.com However, specific inhibitory concentrations (IC₅₀) or selectivity indices for this compound against COX-1 and COX-2 are not reported in the reviewed literature.

Receptor Binding Affinity (e.g., NMDA Receptors, TRPV1 Receptor)

The N-methyl-D-aspartate (NMDA) receptor and the Transient Receptor Potential Vanilloid 1 (TRPV1) are important targets in the central and peripheral nervous systems. wikipedia.orgnih.gov While some benzyl (B1604629) derivatives have shown affinity for opioid and cannabinoid receptors, there is no specific data demonstrating the binding affinity of this compound to NMDA or TRPV1 receptors. nih.gov

DNA Gyrase and Topoisomerase IV Inhibition

Bacterial DNA gyrase and topoisomerase IV are essential enzymes for bacterial survival, making them attractive targets for antibacterial agents. nih.govnih.gov A number of novel bacterial topoisomerase inhibitors (NBTIs) feature heterocyclic scaffolds. nih.govrsc.org Hybrid molecules incorporating a pyrrolidine (B122466) moiety have been designed and tested as inhibitors of these enzymes. researchgate.net These studies have revealed that structural modifications can lead to potent inhibition of both DNA gyrase and topoisomerase IV, with some compounds exhibiting low nanomolar IC₅₀ values against Escherichia coli DNA gyrase. rsc.orgresearchgate.netnih.gov However, specific inhibitory data for this compound against these bacterial enzymes is not available.

Table 1: Inhibitory Activity of a Related Pyrrolidine Hybrid against Bacterial Topoisomerases

| Compound | Target Enzyme | IC₅₀ (nM) |

| Compound 4e (a 1,2,4-oxadiazole/pyrrolidine hybrid) | E. coli DNA gyrase | 26 researchgate.net |

| E. coli topoisomerase IV | 470 researchgate.net | |

| Novobiocin (Reference) | E. coli DNA gyrase | 170 researchgate.net |

| E. coli topoisomerase IV | 11,000 researchgate.net |

This table presents data for a structurally related compound to illustrate the potential for this chemical class to inhibit bacterial topoisomerases. Data for this compound is not available.

Cellular Pathway Interrogations

The effect of this compound on specific cellular pathways remains an area for further investigation.

Apoptosis Induction Pathways (e.g., Bcl-2 Inhibition)

Apoptosis, or programmed cell death, is a critical process in development and disease. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of this pathway. While some chemical compounds are known to induce apoptosis by targeting these proteins, there is no direct evidence in the reviewed literature to suggest that this compound functions as a Bcl-2 inhibitor or otherwise directly modulates apoptosis induction pathways.

Cell Cycle Disruption

The pyrrolidine-2,5-dione ring is a key component in various compounds designed as potential anticancer agents, suggesting an interaction with the cell cycle. While direct studies on this compound are not prominent in the available literature, related structures containing an N-benzyl group have been investigated for their anticancer effects. For instance, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex. nih.gov This enzyme is a critical regulator of the DNA damage response, a process intimately linked with cell cycle checkpoints. nih.gov Inhibition of such pathways can halt cell proliferation and lead to cell death in cancer lines, demonstrating a clear, albeit indirect, mechanism by which N-benzyl substituted heterocyclic compounds can disrupt the cell cycle. nih.gov The development of hybrid molecules featuring the pyrrolidine-2,5-dione scaffold for anticancer applications further implies that this structural class has a role in modulating cell proliferation.

Modulation of Inflammatory Mediators (Histamine, Bradykinin, Prostaglandin (B15479496), Leukotriene)

Research has identified pyrrolidine-2,5-dione derivatives as potential modulators of key inflammatory pathways. Studies have focused on their ability to inhibit Tumor Necrosis Factor-alpha (TNF-α), a primary cytokine in inflammatory responses. researchgate.net By binding to TNF-α, these compounds can block its signaling pathways, which are responsible for a cascade of inflammatory events. researchgate.net

A significant consequence of TNF-α inhibition is the downregulation of other inflammatory mediators. Specifically, certain pyrrolidine-2,5-dione derivatives have been shown to reduce the expression of Cyclooxygenase-2 (COX-2). researchgate.net COX-2 is the inducible enzyme responsible for the synthesis of prostaglandins (B1171923), which are lipid compounds that drive processes of pain and inflammation. Therefore, a primary anti-inflammatory mechanism for this class of compounds is the suppression of prostaglandin production via the TNF-α/COX-2 axis. researchgate.net

While the modulation of prostaglandins is a documented pathway, the current body of scientific literature does not provide specific evidence linking this compound or its close analogs to the direct modulation of histamine, bradykinin, or leukotrienes.

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrrolidine-2,5-dione derivatives is highly dependent on the nature and position of chemical substituents on the core scaffold. SAR analysis helps to elucidate these relationships, guiding the design of more potent and selective compounds.

Influence of Substituents on Potency and Selectivity

SAR studies on various series of pyrrolidine-2,5-dione derivatives have revealed several key principles governing their activity, particularly in the context of anticonvulsant properties.

Substitution on the Pyrrolidine-2,5-dione Ring: The presence and nature of substituents at the 3-position of the dione (B5365651) ring significantly influence anticonvulsant activity. For one series of compounds, non-aromatic substituents like a sec-butyl group were found to positively affect activity. nih.gov In other series, 3-benzhydryl and 3-isopropyl derivatives showed favorable protection in certain seizure models, while 3-methyl substituted and unsubstituted analogs were more active in others. nih.gov

Substitution on the N-linked Moiety: The group attached to the nitrogen atom of the pyrrolidine-2,5-dione ring is a critical determinant of potency. In hybrid compounds featuring a phenylpiperazine fragment, the substitution pattern on the phenyl ring is crucial. For example, a 3-trifluoromethylphenylpiperazine fragment was shown to enhance anticonvulsant activity. nih.gov In related N-benzyl-pyrrolidine structures, a para-fluoro substituent on the benzyl ring was found to be favorable for biological activity in studies on antioxidant and antibacterial agents. researchgate.netaminer.cn This finding is directly relevant to the structure of this compound.

The table below summarizes the influence of various substituents on the anticonvulsant activity of certain pyrrolidine-2,5-dione derivatives.

| Scaffold Position | Substituent | Observed Effect on Anticonvulsant Activity | Reference |

| Ring Position 3 | sec-Butyl | Positive influence on activity | nih.gov |

| Ring Position 3 | Benzhydryl / Isopropyl | Favorable protection in scPTZ seizure model | nih.gov |

| Ring Position 3 | Methyl / Unsubstituted | More active in MES seizure model | nih.gov |

| Phenylpiperazine Moiety | 3-Trifluoromethyl | Positive influence on activity | nih.gov |

| Phenylpiperazine Moiety | 3,4-Dichloro | Active in both MES and scPTZ models | nih.gov |

This table is based on data from studies on various pyrrolidine-2,5-dione derivatives and may not be directly predictive for all biological activities.

Hybrid Compound Design Principles

A prominent strategy in the development of novel therapeutics based on the pyrrolidine-2,5-dione scaffold is the creation of hybrid compounds. This design principle involves a fragment-based approach, where the pyrrolidine-2,5-dione core is chemically merged with pharmacophores from other known drugs to create a single molecule with potentially synergistic or multi-target activity.

For example, potent anticonvulsant agents have been designed by creating hybrid molecules that combine the chemical features of established antiepileptic drugs. These hybrids merge the pyrrolidine-2,5-dione structure, which is related to ethosuximide, with fragments characteristic of other drugs like levetiracetam (B1674943) and lacosamide (B1674222). The goal of this molecular hybridization is to yield compounds with a broad spectrum of activity across different types of seizures. This approach has successfully produced candidates with superior activity and better safety profiles compared to the parent drugs. nih.gov

Preclinical and Translational Research Aspects

In Vitro Biological Assays

In vitro assays are crucial for elucidating the mechanism of action of new chemical entities. For the pyrrolidine-2,5-dione class of compounds, these have included enzyme inhibition assays, cell-based studies, and radioligand binding experiments.

Derivatives of pyrrolidine-2,5-dione have been evaluated for their inhibitory activity against various enzymes implicated in disease.

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX): Several studies have investigated N-substituted pyrrolidine-2,5-dione derivatives as inhibitors of COX-1, COX-2, and 5-LOX, enzymes central to the inflammatory cascade. nih.gov Some compounds have demonstrated inhibition in the low micromolar to submicromolar ranges, with some exhibiting selectivity for COX-2. nih.gov For instance, one study reported a benzyl (B1604629) derivative with a COX-2 IC50 value of 5.79 μM. researchgate.net

Aromatase and Steroidogenic Enzymes: Certain pyrrolidine-2,5-dione derivatives have been assessed for their potential as anticancer agents through the inhibition of enzymes like human placental aromatase (AR) and rat testicular 17α-hydroxylase/17,20-lyase (P450(17)α). nih.gov Some compounds showed good inhibition of aromatase, with IC50 values comparable to the reference drug aminoglutethimide. nih.gov

Acetylcholinesterase (AChE): The potential of succinimide (B58015) derivatives, a related class, as acetylcholinesterase inhibitors has been explored. One study indicated that these compounds act as competitive inhibitors of AChE. mdpi.com

Table 1: Representative Enzyme Inhibition Data for Pyrrolidine-2,5-dione Derivatives

| Compound Class | Target Enzyme | IC50 Value (µM) | Source |

| Benzyl derivative | COX-2 | 5.79 | researchgate.net |

| 1-Cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | Aromatase | 23.8 ± 4.6 | nih.gov |

| 1-Octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | Aromatase | 24.6 ± 1.8 | nih.gov |

| 1-Cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | P450(17)α | 18.5 ± 1.9 | nih.gov |

Note: The data presented is for various derivatives and not specifically for 1-(4-Fluorobenzyl)pyrrolidine-2,5-dione.

While specific data for this compound is lacking, studies on related compounds have included cytotoxicity assessments. For example, certain anticonvulsant pyrrolidine-2,5-dione derivatives have been tested for neurotoxicity and hepatotoxicity and were found to have no significant cytotoxic effects. nih.gov Another study on novel 1,2,4-thiadiazolidine-3,5-dione analogs, which share some structural similarities, reported rapid cell death kinetics against acute myelogenous leukemia cells in culture. nih.gov

Radioligand binding assays are instrumental in determining the affinity of a compound for specific receptors. springernature.comnih.govgiffordbioscience.comnih.gov For the pyrrolidine-2,5-dione class, these studies have been particularly relevant in the context of their anticonvulsant and antidepressant activities.

Neuronal Channels and Receptors: In vitro ligand binding studies on hybrid anticonvulsants with a pyrrolidine-2,5-dione scaffold suggest that their mechanism of action may involve interaction with neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov

Serotonin (B10506) Receptors: A series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were identified as potent ligands for the 5-HT1A receptor and the serotonin transporter (SERT), indicating potential for antidepressant applications. nih.gov

In Vivo Efficacy Studies in Animal Models

The therapeutic potential of pyrrolidine-2,5-dione derivatives has been investigated in various rodent models of human diseases.

Epilepsy: A significant body of research has focused on the anticonvulsant properties of this chemical class. nih.govresearchgate.net Hybrid compounds based on the pyrrolidine-2,5-dione frame have demonstrated efficacy in key animal models of epilepsy, including the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6-Hertz (6 Hz) model in mice. nih.gov Some derivatives have shown a broad spectrum of protection and a better safety profile than some existing antiepileptic drugs. nih.gov For example, one derivative, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, exhibited a more favorable ED50 in the MES and 6 Hz tests compared to valproic acid. nih.gov

Inflammation: The anti-inflammatory activity of N-substituted pyrrolidine-2,5-dione derivatives has been evaluated in models such as the carrageenan-induced paw edema test in rats. nih.govijrpc.comnih.gov

Pain: Several pyrrolidine-2,5-dione derivatives have shown activity in animal models of pain. nih.gov For instance, compounds have been active in the formalin model of persistent pain in mice, suggesting potential antinociceptive effects. nih.gov

Table 2: Representative In Vivo Efficacy Data for Pyrrolidine-2,5-dione Derivatives in Rodent Models

| Compound | Animal Model | Disease Area | Outcome | Source |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | Mouse (MES test) | Epilepsy | ED50 = 68.30 mg/kg | nih.gov |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | Mouse (6 Hz test) | Epilepsy | ED50 = 28.20 mg/kg | nih.gov |

| Various hybrid compounds | Mouse (Formalin test) | Pain | Active | nih.gov |

Note: The data presented is for various derivatives and not specifically for this compound.

Safety and Toxicity Assessments

Preclinical safety evaluation is a critical step in drug development. For the pyrrolidine-2,5-dione class, acute toxicity studies in mice have been conducted. In one study, synthesized compounds were found to be safe up to a dose of 1000 mg/kg. nih.gov Another study on anticonvulsant derivatives showed no significant neurotoxic or hepatotoxic effects. nih.gov

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations

Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) is vital for determining its potential as a drug candidate.

In silico models provide rapid, early-stage predictions of a compound's pharmacokinetic properties and drug-likeness. These predictions are based on the molecule's chemical structure.

Drug-like Characteristics: The drug-likeness of this compound can be evaluated against established rules of thumb in medicinal chemistry.

Lipinski's Rule of Five: This rule predicts that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular mass less than 500 Daltons, a logP not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.

Veber's Rule: This rule relates to oral bioavailability and suggests that compounds with 10 or fewer rotatable bonds and a polar surface area (PSA) of 140 Ų or less are more likely to have good oral bioavailability.

The predicted properties for this compound are summarized in the table below. The analysis indicates that the compound does not violate any of Lipinski's or Veber's rules, suggesting it possesses drug-like characteristics favorable for oral administration. frontiersin.org

Table 1: In Silico Pharmacokinetic Predictions for this compound

| Parameter | Predicted Value | Rule | Compliance |

|---|---|---|---|

| Molecular Weight | 221.22 g/mol | < 500 g/mol (Lipinski) | Yes |

| LogP (Octanol/Water Partition) | 1.68 | ≤ 5 (Lipinski) | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 (Lipinski) | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 (Lipinski) | Yes |

| Molar Refractivity | 58.30 | 40-130 | Yes |

| Rotatable Bonds | 2 | ≤ 10 (Veber) | Yes |

Metabolic Stability: The metabolic stability of a compound is a key determinant of its half-life and duration of action. In vitro assays using human liver microsomes (HLMs) are the standard for predicting hepatic clearance. researchgate.netnih.gov In these assays, the compound is incubated with HLMs, and its degradation over time is measured. High stability in HLMs often correlates with lower clearance and a longer half-life in the body. acs.org

Cytochrome P450 (CYP) Inhibition: CYP enzymes are a major family of enzymes responsible for drug metabolism. youtube.com Assessing a compound's potential to inhibit specific CYP isoforms (e.g., CYP3A4, CYP2D6) is critical for predicting drug-drug interactions. acs.orgyoutube.com Inhibition of a CYP enzyme can slow the metabolism of other drugs cleared by that pathway, potentially leading to toxic accumulation. youtube.com

While studies on structurally related pyrrolidine-2,5-dione derivatives have demonstrated excellent metabolic stability in HLMs and a low potential for CYP inhibition acs.orgnih.gov, specific experimental data for this compound were not found in the reviewed literature.

A drug's ability to permeate biological membranes, such as the intestinal wall, is essential for oral absorption. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium. nih.gov In this assay, the rate at which a compound crosses a monolayer of Caco-2 cells is measured to determine its apparent permeability coefficient (Papp). nih.gov A high Papp value is generally predictive of good intestinal absorption. frontiersin.org

Although related compounds in the pyrrolidine-2,5-dione class have been shown to penetrate biological membranes effectively in in vitro assays nih.gov, specific Caco-2 permeability data for this compound is not available in the public domain.

Computational Chemistry and Drug Design

Molecular Docking Simulations

Molecular docking is a computational technique used to predict how a molecule, or ligand, will bind to a protein target. This simulation provides crucial insights into the binding affinity and the specific interactions that stabilize the ligand-protein complex, which are essential for its biological activity.

While specific docking studies on 1-(4-Fluorobenzyl)pyrrolidine-2,5-dione are not extensively published, research on analogous compounds provides a strong basis for understanding its potential interactions. The pyrrolidine-2,5-dione (succinimide) scaffold is a known constituent in molecules designed to target various enzymes.

Cyclooxygenase-2 (COX-2): The COX-2 enzyme is a key target in the development of anti-inflammatory drugs. Molecular docking studies on related 1H-pyrrole-2,5-dione derivatives have demonstrated their potential to inhibit this enzyme. researchgate.net For example, the docking of 3-(4-sulfamoylphenyl)-4-phenyl-1H-pyrrole-2,5-dione into the COX-2 active site revealed key binding interactions. researchgate.net It is predicted that this compound would similarly orient its succinimide (B58015) ring within the active site, with the carbonyl oxygens acting as hydrogen bond acceptors. The 4-fluorobenzyl group would likely occupy a hydrophobic pocket, with the fluorine atom potentially forming specific interactions with receptor residues. Studies on other compounds targeting COX-2 have shown binding energies in the range of -8 to -9 kcal/mol, suggesting strong affinity. fip.org

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme for cell proliferation and a target for anticancer and antimicrobial agents. The pyrrolidine (B122466) scaffold has been incorporated into novel DHFR inhibitors. researchgate.net Docking simulations would likely show the succinimide core of this compound interacting with key amino acids in the DHFR active site, such as those forming the folate binding region.

Tyrosyl-tRNA Synthetase: This enzyme is essential for protein synthesis, making it a target for antimicrobial drug development. The fundamental interactions would involve hydrogen bonding and hydrophobic contacts, where the fluorobenzyl moiety could play a significant role in achieving binding specificity and affinity.

| Target Enzyme | Analogous Scaffold | Typical Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| COX-2 | 1H-pyrrole-2,5-dione | -8.18 fip.org | Hydrogen bonding, Hydrophobic interactions researchgate.netfip.org |

| DHFR | Pyrrolidine derivatives | Not Specified | Hydrogen bonding with active site residues researchgate.net |

| Acetylcholinesterase (AChE) | Pyrrolidin-2-one | > -10.0 researchgate.net | Good binding affinity within active site researchgate.net |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. These calculations provide fundamental data on molecular properties, reactivity, and stability. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap implies that a molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. nih.govnih.gov For related heterocyclic compounds, DFT calculations have been used to determine these values, which are crucial for predicting bioactivity. aimspress.com A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." nih.gov

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital (Electron Donor) | Related to ionization potential mdpi.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital (Electron Acceptor) | Related to electron affinity mdpi.com |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability mdpi.com |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface, providing a visual guide to its reactive sites. nih.govucsb.edu Electronegative regions (typically colored red) indicate areas prone to electrophilic attack, while electropositive regions (blue) are susceptible to nucleophilic attack. researchgate.net For this compound, the MEP map would show strong negative potential around the two carbonyl oxygens of the succinimide ring and the fluorine atom on the benzyl (B1604629) ring. These sites are prime locations for forming hydrogen bonds with protein receptors. ucsb.eduwalisongo.ac.id The hydrogen atoms of the benzyl and pyrrolidine rings would exhibit positive potential. This visual representation is invaluable for understanding non-covalent interactions in a protein's binding pocket. chemrxiv.org

Broader quantum chemical studies using DFT provide a complete profile of the molecule's geometric and electronic parameters. nih.gov These calculations can optimize the molecule's 3D structure, determining precise bond lengths, bond angles, and dihedral angles. For this compound, such studies would confirm the near-planar structure of the succinimide ring and the rotational freedom of the fluorobenzyl group. This detailed structural data is a prerequisite for performing accurate molecular docking simulations and for building reliable quantitative structure-activity relationship (QSAR) models. researchgate.net

Structure-Based Drug Design Strategies

Structure-based drug design (SBDD) is an iterative process that uses the 3D structural information of a biological target to develop new, more effective drug candidates. nih.govnih.gov The computational data generated for this compound and its scaffold are foundational to this approach.

The pyrrolidine-2,5-dione ring is recognized as a versatile and privileged scaffold in medicinal chemistry. researchgate.netresearchgate.netnih.gov By understanding its binding mode in a target like COX-2 from molecular docking, medicinal chemists can rationally design modifications to enhance biological activity. For instance, the 4-fluorobenzyl group can be replaced with other substituted rings to probe for more optimal hydrophobic or polar interactions within the protein's active site. The succinimide core can be further functionalized to introduce new interaction points, improving binding affinity and selectivity. This rational, iterative cycle of design, synthesis, and testing, guided by computational insights, accelerates the discovery of novel and potent therapeutic agents. nih.govsaromics.com

Ligand-Based Drug Design Approaches

Ligand-based drug design methodologies are pivotal in the quest for novel therapeutic agents, particularly when the three-dimensional structure of the biological target is unknown or not well-defined. These approaches leverage the information from a set of known active and inactive molecules to develop a model that predicts the biological activity of new chemical entities. For the chemical compound this compound and its analogs, ligand-based strategies are instrumental in understanding the structural requirements for their anticonvulsant effects.

The foundational principle of ligand-based drug design lies in the similarity principle, which posits that structurally similar molecules are likely to have similar biological activities. The primary techniques employed in this domain are Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling.

Quantitative Structure-Activity Relationship (QSAR)

QSAR represents a computational and mathematical approach to establish a relationship between the chemical structure of a series of compounds and their biological activity. These models translate the structural features of molecules into numerical descriptors, which are then correlated with their experimentally determined biological activities through statistical methods.

A seminal study in the field of succinimide-based anticonvulsants by Lange and colleagues in 1991 provided a quantitative analysis of the effects of aromatic substitution on the anticonvulsant activity and toxicity of arylsuccinimides. nih.gov Although this study did not specifically include this compound, it laid the groundwork for understanding the influence of various substituents on the benzene (B151609) ring. The research quantitatively correlated the anticonvulsant activity and toxicity of 20 arylsuccinimides with the hydrophobic, electronic, and steric parameters of the substituents. nih.gov

The general equation for such a QSAR model can be represented as:

Biological Activity = f(Physicochemical Descriptors)

The key physicochemical descriptors often considered in QSAR studies of this class of compounds include:

Hydrophobicity: Typically represented by the logarithm of the partition coefficient (log P) or hydrophobic fragmental constants (f). This descriptor is crucial as the compound must cross the blood-brain barrier to exert its effect in the central nervous system.

Electronic Effects: These are quantified by parameters such as the Hammett constant (σ), which describes the electron-withdrawing or electron-donating nature of a substituent. For the 4-fluoro substituent in this compound, the fluorine atom is known to be electron-withdrawing.

Steric Parameters: Molar refractivity (MR) or Taft steric parameters (Es) are used to describe the size and shape of the substituents, which can influence the binding of the molecule to its target.

Based on the principles established by such QSAR studies, the 4-fluoro substituent on the benzyl ring of this compound would be expected to influence its anticonvulsant activity through a combination of these effects. The high electronegativity of fluorine can alter the electronic distribution of the entire molecule, potentially affecting its interaction with a biological target. Furthermore, its small size means it has a minimal steric hindrance.

A hypothetical QSAR data table for a series of N-benzylsuccinimide derivatives, including this compound, might look as follows. This table illustrates the type of data that would be generated and analyzed in a QSAR study.

| Compound | Substituent (X) | log P | Hammett Constant (σp) | Molar Refractivity (MR) | Experimental Anticonvulsant Activity (ED₅₀, mg/kg) | Predicted Anticonvulsant Activity (ED₅₀, mg/kg) |

| 1 | H | 1.50 | 0.00 | 26.54 | 100 | 98 |

| 2 | 4-Cl | 2.21 | 0.23 | 31.56 | 75 | 78 |

| 3 | 4-Br | 2.36 | 0.23 | 34.42 | 70 | 72 |

| 4 | 4-CH₃ | 2.01 | -0.17 | 31.19 | 110 | 108 |

| 5 | 4-F | 1.64 | 0.06 | 26.03 | 85 | 87 |

| 6 | 4-NO₂ | 1.47 | 0.78 | 28.18 | 150 | 145 |

Pharmacophore Modeling

Pharmacophore modeling is another powerful ligand-based technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model for anticonvulsant activity in the succinimide class of compounds would typically include features such as:

A hydrophobic aromatic region: In this compound, this is represented by the 4-fluorobenzyl group.

A hydrogen bond acceptor: The carbonyl groups of the pyrrolidine-2,5-dione ring serve as hydrogen bond acceptors.

A defined spatial arrangement of these features is critical for optimal interaction with the biological target.

The development of a pharmacophore model involves aligning a set of active molecules and extracting the common chemical features responsible for their activity. This model can then be used as a 3D query to screen large compound libraries to identify new molecules with the potential for anticonvulsant activity.

3D-QSAR and Comparative Molecular Field Analysis (CoMFA)

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), provide a more sophisticated approach by considering the 3D properties of molecules. In a CoMFA study, a set of aligned molecules is placed in a 3D grid, and the steric and electrostatic fields around each molecule are calculated at each grid point. These field values are then used as descriptors in a partial least squares (PLS) analysis to build a QSAR model.

For a series of N-benzylsuccinimide derivatives, a CoMFA study would generate contour maps that visualize the regions where steric bulk or specific electrostatic properties are favorable or unfavorable for anticonvulsant activity. For instance, a contour map might indicate that an electron-withdrawing group at the para-position of the benzyl ring, such as the fluorine atom in this compound, contributes positively to the activity.

The insights gained from these ligand-based drug design approaches are invaluable for the rational design of new, more potent, and safer anticonvulsant agents based on the this compound scaffold. By understanding the key structural requirements for activity, medicinal chemists can strategically modify the lead compound to optimize its pharmacological profile.

Advanced Characterization and Structural Elucidation Techniques

Spectroscopic Analysis (NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental to determining the molecular structure of a compound. For 1-(4-Fluorobenzyl)pyrrolidine-2,5-dione, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be required for full characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum would confirm the presence of the distinct proton environments in the molecule. The 4-fluorobenzyl group would show characteristic signals for the aromatic protons on the disubstituted benzene (B151609) ring, typically in the range of 7.0-7.4 ppm. The fluorine atom would cause splitting of the signals for the adjacent aromatic protons. The methylene (B1212753) protons of the benzyl (B1604629) group (-CH₂-) would likely appear as a singlet around 4.6 ppm. The four protons of the pyrrolidine-2,5-dione ring are chemically equivalent and would present as a singlet around 2.8 ppm.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbons (C=O) of the dione (B5365651) ring would be expected in the downfield region, around 177 ppm. The aromatic carbons would appear between 115 and 140 ppm, with the carbon attached to the fluorine atom showing a large coupling constant. The benzylic methylene carbon (-CH₂-) would resonate around 42 ppm, and the methylene carbons of the succinimide (B58015) ring would be observed near 28 ppm.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl groups of the imide function, typically appearing in the region of 1700-1770 cm⁻¹. Other expected peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and a C-F stretching vibration around 1220 cm⁻¹.

Mass Spectrometry (MS) Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 207.20). Common fragmentation patterns would involve the cleavage of the benzyl group.

Interactive Data Table: Predicted Spectroscopic Data

| Technique | Predicted Signal/Peak | Corresponding Functional Group/Atoms |

| ¹H NMR | ~7.0-7.4 ppm (multiplets) | Aromatic protons (C₆H₄) |

| ~4.6 ppm (singlet) | Benzyl methylene protons (-CH₂-) | |

| ~2.8 ppm (singlet) | Pyrrolidine (B122466) ring protons (-CH₂CH₂-) | |

| ¹³C NMR | ~177 ppm | Carbonyl carbons (C=O) |

| ~115-140 ppm | Aromatic carbons (C₆H₄) | |

| ~42 ppm | Benzyl methylene carbon (-CH₂-) | |

| ~28 ppm | Pyrrolidine ring carbons (-CH₂CH₂-) | |

| IR | ~1700-1770 cm⁻¹ (strong) | Imide carbonyl stretch (C=O) |

| ~1220 cm⁻¹ | Carbon-Fluorine stretch (C-F) | |

| MS | m/z = 207 | Molecular Ion [M]⁺ |

Note: The data in this table is predictive and based on established values for similar chemical structures. Specific, experimentally determined data for this compound is not currently available in the reviewed literature.

X-ray Crystallography Studies

To date, no public crystal structure determination for this compound has been deposited in crystallographic databases. A study would involve growing a single crystal of the compound and analyzing its diffraction pattern. The expected results would include the determination of the crystal system (e.g., monoclinic, orthorhombic), space group, and the precise coordinates of each atom in the unit cell. This would unambiguously confirm the molecular structure and provide insights into intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing.

Future Directions and Research Gaps

Development of Novel Analogs and Derivatives of 1-(4-Fluorobenzyl)pyrrolidine-2,5-dione